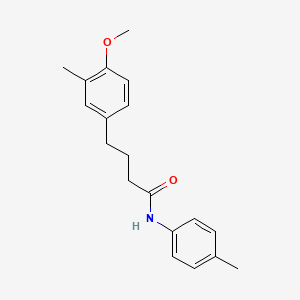
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in recent years due to its potent effects on the endocannabinoid system. The compound is often used in scientific research to study the mechanisms of action of cannabinoids and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide are similar to those of other cannabinoids. It has been found to induce analgesia, reduce inflammation, and modulate the immune system. It also exhibits anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide in lab experiments is its potent activity at the CB1 and CB2 receptors. This allows researchers to study the mechanisms of action of cannabinoids and their potential therapeutic applications. However, one of the limitations of using N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide is its potential for abuse and dependence, which can make it difficult to conduct experiments in a controlled setting.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide and other synthetic cannabinoids. One area of research is the development of new compounds that exhibit more selective activity at the CB1 and CB2 receptors. Another area of research is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various conditions such as chronic pain, anxiety, and inflammation. Additionally, there is a need for further research into the potential adverse effects of synthetic cannabinoids and their long-term effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-fluoroaniline with 2-bromo-1-(1H-indol-1-yl)ethanone to form the intermediate compound. This is then treated with acetic anhydride and triethylamine to yield the final product, N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit potent agonistic activity at the CB1 and CB2 receptors, which are part of the endocannabinoid system. This makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFVOTJXXZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)